

Technical Support Center: FGF basic (93-110) Peptide

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Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

Cat. No.: *B12404653*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of FGF basic (93-110) peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the FGF basic (93-110) peptide?

The FGF basic (93-110) peptide is a fragment of the full-length human Fibroblast Growth Factor basic (FGF-2) protein. The amino acid sequence for the human FGF basic (93-110) fragment is typically derived from the full 147-amino acid sequence of FGF-2. The specific sequence for residues 93-110 is CFFFFERLESNNYNTYRSR. This peptide is often used in research to investigate specific functions of the FGF-2 protein.

Q2: What are the general recommendations for storing the lyophilized FGF basic (93-110) peptide?

For optimal stability, lyophilized FGF basic (93-110) peptide should be stored in a cool, dark, and dry place.^[1] The most effective way to preserve the peptide is to store it at -20°C or colder. ^[1] When stored under these conditions, the peptide can remain stable for several years.^[1] It is crucial to prevent moisture absorption, as this can significantly decrease the peptide's stability.^[1]

Q3: How should I handle the lyophilized peptide upon receipt?

Upon receiving the lyophilized FGF basic (93-110) peptide, it is best practice to allow the vial to warm to room temperature before opening.[\[1\]](#) This minimizes the condensation of moisture from the air onto the cold peptide.[\[1\]](#) After weighing out the desired amount, the vial should be tightly resealed and returned to cold storage.[\[1\]](#)

Q4: What is the best way to reconstitute the FGF basic (93-110) peptide?

The solubility of a peptide is highly dependent on its amino acid sequence.[\[1\]](#) For the FGF basic (93-110) peptide, a step-wise approach to solubilization is recommended. Start by attempting to dissolve the peptide in sterile, distilled water. If the peptide is not soluble, sonication may help.[\[1\]](#) Given the presence of acidic (Aspartic acid, Glutamic acid) and basic (Arginine) residues, adjusting the pH might be necessary. For basic peptides, adding a small amount of 10% acetic acid can aid dissolution, while for acidic peptides, 1% ammonium hydroxide can be used.[\[1\]](#) If the peptide remains insoluble, organic solvents like DMSO or DMF can be used, but be aware that these may interfere with certain biological assays.[\[1\]](#)

Q5: How should I store the reconstituted FGF basic (93-110) peptide solution?

Peptide solutions have limited stability.[\[1\]](#) For short-term storage (up to a week), the reconstituted peptide solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[\[1\]](#) This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[\[1\]](#) The presence of Cysteine in the FGF basic (93-110) sequence makes it susceptible to oxidation, so for long-term storage in solution, using sterile buffers at a pH of 5-6 is advisable.[\[1\]](#)

Troubleshooting Guide

Problem: The lyophilized peptide appears as a small or invisible film in the vial.

- Cause: This is common for lyophilized peptides, which are often prepared without carrier proteins. The small amount of peptide may form a thin film on the vial surface.
- Solution: Before opening, centrifuge the vial to pellet all the material at the bottom. This ensures that you can accurately reconstitute the entire sample.

Problem: The peptide is difficult to dissolve.

- Cause: The hydrophobicity and secondary structure of the peptide can affect its solubility.
- Solution:
 - Try sonicating the solution to aid dissolution.[[1](#)]
 - If the peptide is basic, add a small amount of 10% acetic acid. If it is acidic, add 1% ammonium hydroxide.[[1](#)]
 - For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by the addition of the aqueous buffer.[[1](#)]

Problem: I am seeing a loss of peptide activity in my experiments.

- Cause: This could be due to improper storage, repeated freeze-thaw cycles, or oxidation of the peptide. The Cysteine residue in the FGF basic (93-110) sequence is particularly prone to oxidation.
- Solution:
 - Ensure the peptide is stored correctly in its lyophilized form at -20°C or colder.
 - When in solution, store as single-use aliquots at -20°C or colder to avoid freeze-thaw cycles.[[1](#)]
 - For peptides containing Cysteine, consider using oxygen-free solvents for reconstitution and storing the reconstituted peptide under an inert gas like nitrogen or argon.

Data Presentation

Table 1: Recommended Storage Conditions for FGF basic (93-110) Peptide

Form	Storage Temperature	Duration	Special Considerations
Lyophilized Powder	-20°C or colder	Several years	Store in a dark, dry place. Keep vial tightly sealed. [1]
4°C	Short-term	For temporary storage. Avoid moisture.	
Room Temperature	Very short-term	For immediate use only.	
Reconstituted Solution	-20°C or colder	Months	Store in single-use aliquots to avoid freeze-thaw cycles. [1] Use of a carrier protein (e.g., 0.1% BSA) can improve stability.
4°C	Up to 1 week	For short-term use.	
Room Temperature	Hours	Not recommended for storage.	

Experimental Protocols

Protocol: General Method for Assessing Peptide Stability

This protocol outlines a general procedure to determine the stability of the FGF basic (93-110) peptide under specific experimental conditions.

1. Materials:

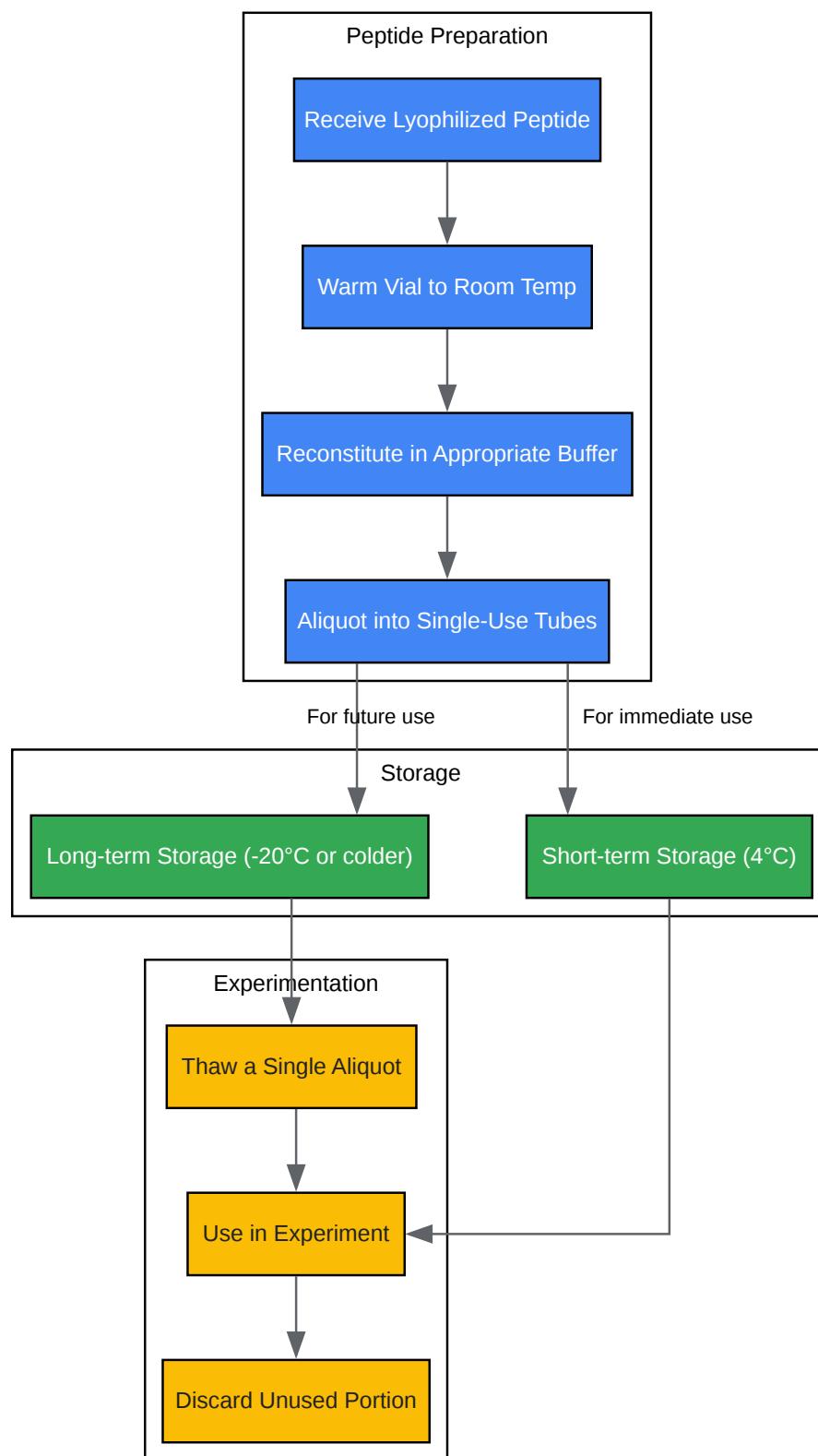
- FGF basic (93-110) peptide
- Reconstitution buffer (e.g., sterile water, PBS pH 7.4)
- Storage buffers at various pH values (e.g., pH 5, 7, 9)
- Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)

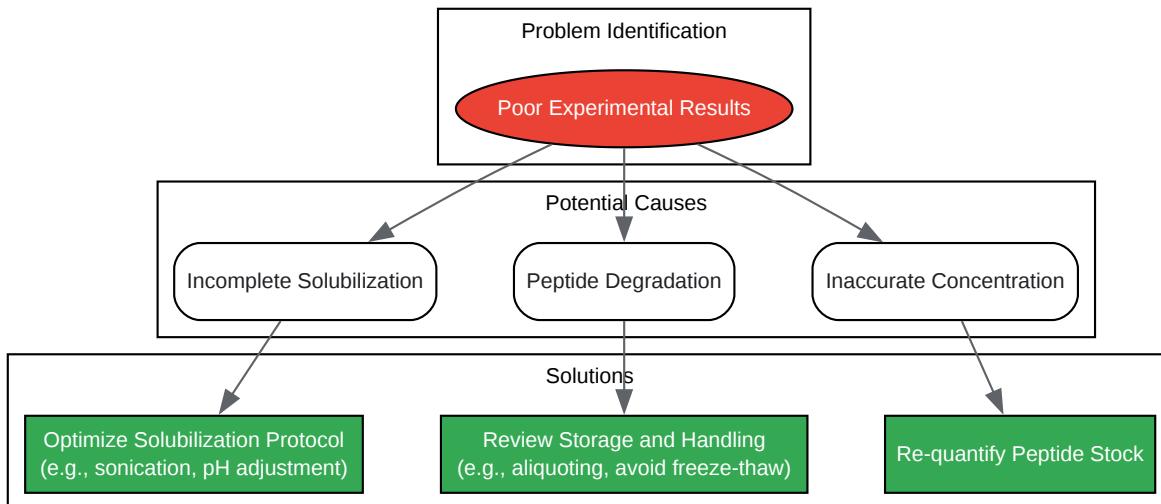
2. Procedure:

- Reconstitution: Reconstitute the lyophilized FGF basic (93-110) peptide in the desired buffer to a known concentration.
- Aliquoting: Immediately aliquot the stock solution into multiple tubes for each condition to be tested (e.g., different temperatures and pH values).
- Time Zero (T0) Sample: Analyze one aliquot immediately using HPLC-MS to establish the initial purity and concentration of the peptide.
- Incubation: Store the remaining aliquots under the different conditions to be tested.
- Time Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove one aliquot from each condition and analyze it by HPLC-MS.
- Data Analysis: Compare the HPLC chromatograms and mass spectra of the time point samples to the T0 sample. Look for a decrease in the main peptide peak area (degradation) and the appearance of new peaks (degradation products or aggregates).
- Stability Determination: Plot the percentage of remaining intact peptide against time for each condition to determine the stability profile.

Visualizations

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Caption: Experimental workflow for handling FGF basic (93-110) peptide.



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Caption: Troubleshooting guide for common issues with FGF basic (93-110) peptide.

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References

- 1. sinobiological.com [sinobiological.com]
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